molecular formula C16H16N4O8S B8701427 cefuroxime

cefuroxime

Cat. No.: B8701427
M. Wt: 424.4 g/mol
InChI Key: JFPVXVDWJQMJEE-QMTHXVAHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefuroxime is a second-generation cephalosporin antibiotic that was first approved for medical use in 1987 . As a beta-lactam antibiotic, its primary research value lies in its mechanism of action: it inhibits bacterial cell wall synthesis by binding to specific penicillin-binding proteins (PBPs), which disrupts the final transpeptidation step of peptidoglycan cross-linking, leading to bacterial cell lysis and death . This mechanism provides a key tool for studying bacterial cell wall biosynthesis and the effects of cell wall inhibition. This compound exhibits broad-spectrum activity against a range of organisms, making it useful for microbiological and pharmacological studies . It demonstrates efficacy against many Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae , and has enhanced stability against many beta-lactamases compared to earlier cephalosporins, offering research applications against certain Gram-negative bacteria such as Haemophilus influenzae , Escherichia coli , and Klebsiella spp . Its chemical formula is C16H16N4O8S and it has an average molecular weight of 424.385 g/mol . Researchers should note that this compound is typically supplied in a solid powder form. It is essential to consult the product datasheet for specific storage temperature recommendations, as stability can vary; for instance, reconstituted suspensions for clinical use have limited stability and require refrigeration . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N4O8S

Molecular Weight

424.4 g/mol

IUPAC Name

(6R,7R)-3-(carbamoyloxymethyl)-7-[[2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C16H16N4O8S/c1-26-19-9(8-3-2-4-27-8)12(21)18-10-13(22)20-11(15(23)24)7(5-28-16(17)25)6-29-14(10)20/h2-4,10,14H,5-6H2,1H3,(H2,17,25)(H,18,21)(H,23,24)/t10-,14-/m1/s1

InChI Key

JFPVXVDWJQMJEE-QMTHXVAHSA-N

SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Isomeric SMILES

CON=C(C1=CC=CO1)C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Canonical SMILES

CON=C(C1=CC=CO1)C(=O)NC2C3N(C2=O)C(=C(CS3)COC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cefuroxime involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. The key steps typically involve:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions.

    Functionalization: Introduction of the carbamoyloxymethyl and furanyl groups through nucleophilic substitution and condensation reactions.

Industrial Production Methods

Industrial production of this compound often employs optimized synthetic routes to ensure high yield and purity. The process involves:

    Catalytic reactions: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

cefuroxime undergoes various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate and chromium trioxide.

    Reducing agents: Such as sodium borohydride and lithium aluminum hydride.

    Nucleophiles: Such as amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

cefuroxime has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of cefuroxime involves its interaction with specific molecular targets. These interactions can lead to:

    Inhibition of enzymes: Binding to active sites and preventing substrate access.

    Disruption of cellular processes: Interfering with DNA replication or protein synthesis.

Comparison with Similar Compounds

Table 1: Structural and Pharmacokinetic Comparisons

Compound Generation Key Structural Features Oral Bioavailability Half-Life (h) BBB Penetration
This compound axetil Second C-7 Z-methoxyimino; ester prodrug ~50% 1.2 No
Cefaclor Second No methoxyimino group ~90% 0.6–0.9 Minimal
Amoxicillin/CA N/A β-lactam + β-lactamase inhibitor ~80% 1.0–1.5 Limited
Cefixime Third Extended-spectrum; stable to some enzymes ~40–50% 3–4 No

Antimicrobial Spectrum and β-Lactamase Resistance

This compound outperforms cefamandole against β-lactamase-producing H. influenzae and M. catarrhalis but shares resistance profiles with other second-generation cephalosporins for Gram-negative pathogens . In contrast, amoxicillin/clavulanic acid (AMC) has broader coverage due to clavulanic acid’s inhibition of β-lactamases, making it effective against Escherichia coli and Klebsiella spp. .

Table 2: Antimicrobial Spectrum

Pathogen This compound Cefaclor Amoxicillin/CA Cefixime
MSSA + + + ±
S. pneumoniae + + + +
β-lactamase+ H. influenzae + + +
P. aeruginosa
B. fragilis +

Pharmacokinetic Profiles

This compound axetil achieves high tissue penetration, with bronchial mucosa concentrations exceeding serum levels, making it effective for RTIs . Organic salts of this compound (e.g., [PyC10Py][CFX]₂) exhibit 8–200× higher water solubility than the parent drug, though some derivatives lose antibacterial activity . Compared to this compound sodium, the lysine salt shows similar pharmacokinetics (t½ ~1.15–1.33 h) but higher bioavailability via intraperitoneal/intramuscular routes .

Clinical Efficacy in Specific Infections

  • Respiratory Infections: this compound axetil (5-day course) demonstrated non-inferiority to 10-day AMC in acute otitis media and bronchitis, with cure rates of 70–100% .
  • Sequential Therapy: Intravenous-to-oral this compound achieved 85–87% efficacy in lower RTIs, matching AMC .
  • UTIs/Skin Infections : Clinical response rates for this compound axetil were comparable to cefaclor and AMC but superior in eradication of Streptococcus pyogenes .

Q & A

Basic Research: How can an RP-HPLC method be optimized for quantifying cefuroxime axetil and its impurities in pharmaceutical formulations?

Methodological Answer:
A chemometrically assisted approach using a fractional factorial design (24−1) is recommended to optimize chromatographic conditions. Key steps include:

  • Column Selection : Luna C18 column with mobile phase (methanol:water) ensures baseline separation of this compound axetil isomers and degradation products (e.g., this compound lactone, sulfoxide derivatives) .
  • Robustness Testing : Evaluate factors like flow rate, temperature, and pH using experimental design to define non-significant intervals for critical parameters (e.g., resolution between this compound axetil A and ∆3 isomer ≥2.0) .
  • Validation : Validate linearity (5–150 µg/mL), precision (RSD <2%), and accuracy (recovery 98–102%) per ICH guidelines .

Advanced Research: How do hydrolysis kinetics and stability predictions inform the formulation of this compound in aqueous solutions?

Methodological Answer:
The pH-rate profile follows the equation:
k=kH(aH+)+kS1f1+kS2f2+kOH(aOH)k = k_H(a_{H^+}) + k_{S1}f_1 + k_{S2}f_2 + k_{OH}(a_{OH^-})

where f1f_1 (undissociated fraction) and f2f_2 (anionic fraction) dictate degradation pathways. Key findings:

  • Maximum Stability : pH 4–7 (t90 = 1.2 days at 25°C) .
  • Temperature Dependence : Activation energy (EE) and pre-exponential factor (AA) predict shelf-life under varied storage conditions. For example, reconstituted solutions degrade 3× faster at 37°C vs. 25°C .
  • Validation : Use stability-indicating HPLC to track degradation products (e.g., β-lactam ring cleavage) .

Basic Research: What biomarkers are most reliable for dosing this compound in renally impaired patients?

Methodological Answer:

  • Cystatin C (CysC) outperforms serum creatinine (Scr) and creatinine clearance (CLcr) in population pharmacokinetic models. The final model for clearance (CLCL) is:
    CL=6.00×(CysC1.0)0.5×(Weight70)0.75CL = 6.00 \times \left(\frac{CysC}{1.0}\right)^{-0.5} \times \left(\frac{Weight}{70}\right)^{0.75}

    where CysC adjusts for glomerular filtration rate (GFR) with lower inter-individual variability (≤15%) .

  • Clinical Application : Dose adjustment using CysC reduces toxicity risks (e.g., neurotoxicity) in patients with CLcr <30 mL/min .

Advanced Research: How can nanosuspensions improve the oral bioavailability of this compound axetil?

Methodological Answer:

  • Antisolvent Precipitation : Optimize particle size (Y1) and entrapment efficiency (Y2) using a 32 factorial design with variables: stirring speed (X1: 500–1500 rpm) and poloxamer 188 concentration (X2: 0.5–1.5% w/v) .
  • Results :
    • Particle size reduction to 150 nm (vs. micronized: 25 µm) increases dissolution rate by 10× .
    • Amorphization (confirmed via XRD/DSC) enhances solubility, achieving 10.98× higher AUC0–24 in vivo .
  • Stability : 6-month accelerated testing (40°C/75% RH) shows no recrystallization .

Basic Research: What experimental models assess this compound-induced retinal toxicity in preclinical studies?

Methodological Answer:

  • Rabbit Model : Intravitreal injection of this compound (1–10 mg/0.1 mL) with electroretinogram (ERG) and histopathology endpoints:
    • Low Dose (1 mg) : No ERG amplitude reduction or GFAP overexpression in Müller cells .
    • High Dose (10 mg) : Transient ERG reduction (30% at 3 hours) with permanent retinal thinning (50 µm vs. control: 120 µm) .
  • Guidelines : Follow ARVO standards for ERG recording and OCT imaging .

Advanced Research: How can big data analytics distinguish this compound’s drug interaction profile from other cephalosporins?

Methodological Answer:

  • Algorithm Development : Use EHR data to identify interaction signals (e.g., ceftriaxone-lansoprazole QT prolongation vs. This compound’s neutrality) .
  • Validation :
    • In Vitro Assays : Test CYP450 inhibition (e.g., this compound IC50 >100 µM for CYP3A4 vs. ceftriaxone IC50 = 25 µM) .
    • Clinical Correlation : Retrospective cohort studies confirm absence of interaction between this compound and proton pump inhibitors .

Basic Research: What guidelines govern systematic reviews of this compound-induced adverse drug reactions (ADRs)?

Methodological Answer:

  • PRISMA Framework :
    • Search Strategy : PubMed/Scopus keywords: "this compound" + "Drug eruption" + "Hypersensitivity" (MESH terms) .
    • Inclusion Criteria : Case reports/series with Naranjo scale ≥4 (probable ADR) .
  • Findings : Maculopapular rash (65% of ADRs) correlates with HLA-B*57:01 haplotype in European cohorts .

Advanced Research: How does this compound act as a corrosion inhibitor in non-pharmaceutical applications?

Methodological Answer:

  • Electrochemical Studies :
    • EIS Analysis : 95% inhibition efficiency at 500 ppm in 2M H2SO4, forming a protective Fe-cefuroxime complex .
    • Adsorption Isotherm : Langmuir model (R2>0.99R^2 >0.99) confirms monolayer adsorption .
  • Quantum Chemical Modeling : HOMO energy (−5.2 eV) indicates strong electron donation to iron d-orbitals .

Basic Research: How are susceptibility breakpoints for this compound determined in antimicrobial testing?

Methodological Answer:

  • CLSI/NCCLS Guidelines :
    • Disk Diffusion : Zone diameter ≤14 mm (resistant) for 30 µg parenteral this compound .
    • MIC Interpretation : ≤4 µg/mL (susceptible) for S. pneumoniae .
  • Pharmacodynamic Validation : Ensure fT>MICfT > MIC ≥40% for β-lactams using Monte Carlo simulations .

Advanced Research: How do dynamic vs. static time-kill models affect this compound’s bactericidal activity?

Methodological Answer:

  • Model Comparison :
    • Static Model : Predicts 3-log reduction in E. coli at 4× MIC over 24 hours .
    • Dynamic Model (In Silico) : Incorporates PK/PD parameters (e.g., Cmax/MICC_{max}/MIC) to simulate human serum concentrations .
  • Parameter Refinement : Include AUC/MIC data from dynamic experiments to reduce prediction error (<15%) for this compound .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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